molecular formula C16H20N4OS2 B15282003 6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282003
M. Wt: 348.5 g/mol
InChI Key: PJSPSJTWFJGJMC-UHFFFAOYSA-N
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Description

6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate phenoxy and isopropylsulfanyl derivatives.

    Cyclization Reaction: The key step involves the cyclization of these derivatives to form the triazole and thiadiazole rings. This is usually achieved through a series of condensation reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or isopropylsulfanyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting disease-related processes. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase, leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases .

Comparison with Similar Compounds

Similar compounds to 6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolopyrazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities and applications. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20N4OS2

Molecular Weight

348.5 g/mol

IUPAC Name

6-[(2,3-dimethylphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H20N4OS2/c1-10(2)22-9-14-17-18-16-20(14)19-15(23-16)8-21-13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3

InChI Key

PJSPSJTWFJGJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN3C(=NN=C3S2)CSC(C)C)C

Origin of Product

United States

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